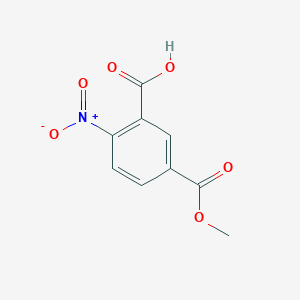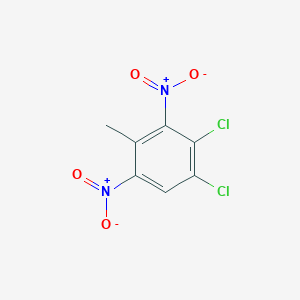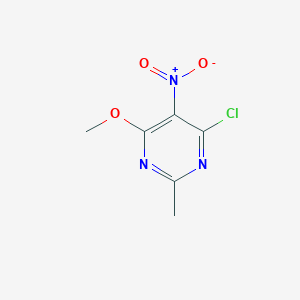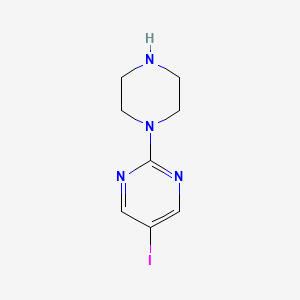
3-(1-Methylpiperidin-4-yl)propan-1-ol
Übersicht
Beschreibung
“3-(1-Methylpiperidin-4-yl)propan-1-ol” is a chemical compound with the CAS Number: 7037-30-1 . It has a molecular weight of 157.26 g/mol . The IUPAC name for this compound is 3-(1-methyl-4-piperidinyl)-1-propanol . It is a potent and selective inhibitor of the protein kinase activity of Pim1 . It inhibits the phosphorylation of Pim1 at its optimal binding site, leading to cellular apoptosis .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H19NO/c1-10-6-4-9(5-7-10)3-2-8-11/h9,11H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Synthese von Therapeutika
3-(1-Methylpiperidin-4-yl)propan-1-ol ist eine Verbindung, die bei der Synthese verschiedener Therapeutika eingesetzt werden kann. Seine Struktur lässt sich so modifizieren, dass neue Medikamente mit potenziellen Anwendungen zur Behandlung neurologischer Erkrankungen entwickelt werden können, da sein Piperidin-Kern ein häufiges Motiv in pharmakologisch aktiven Verbindungen ist .
Materialwissenschaft: Entwicklung organischer Halbleiter
In der Materialwissenschaft könnte die einzigartige Struktur dieser Verbindung für die Entwicklung organischer Halbleiter untersucht werden. Der Piperidinring könnte mit anderen organischen Molekülen interagieren, um Materialien mit wünschenswerten elektronischen Eigenschaften für den Einsatz in Solarzellen oder Leuchtdioden (LEDs) zu erzeugen .
Chemische Synthese: Chirale Bausteine
Die chirale Natur von this compound macht es zu einem wertvollen Baustein in der chemischen Synthese. Es kann verwendet werden, um Chiralität in synthetische Wege einzubringen, was entscheidend für die Herstellung enantiomerenreiner Substanzen ist, die oft für die biologische Aktivität erforderlich sind .
Analytische Chemie: Chromatographiestandards
Diese Verbindung kann aufgrund ihrer genau definierten physikalischen und chemischen Eigenschaften als Standard in der chromatographischen Analyse dienen. Sie könnte zur Kalibrierung von Instrumenten oder als Referenzverbindung bei der qualitativen und quantitativen Analyse komplexer Gemische verwendet werden .
Biowissenschaften: Neurotransmitterforschung
Aufgrund seiner strukturellen Ähnlichkeit mit bekannten Neurotransmittern könnte this compound in der biowissenschaftlichen Forschung verwendet werden, um Neurotransmitterwege und -rezeptoren zu untersuchen. Es kann als Agonist oder Antagonist wirken und Einblicke in die Funktionsweise des Nervensystems liefern .
Umweltwissenschaften: Studien zum Abbau von Schadstoffen
Forscher könnten die Verwendung von this compound beim Abbau von Umweltschadstoffen untersuchen. Seine chemische Struktur könnte mit Schadstoffen interagieren und ihren Abbau und ihre Analyse unterstützen .
Biochemie: Studien zur Enzyminhibition
Das Potenzial der Verbindung, als Enzyminhibitor zu wirken, kann in der Biochemie untersucht werden. Es könnte ein Modell für die Untersuchung der Enzymkinetik und die Entwicklung neuer Inhibitoren liefern, die Stoffwechselwege regulieren oder Krankheiten behandeln könnten .
Nanotechnologie: Nanocarrier-Systeme
In der Nanotechnologie könnte this compound auf seine Fähigkeit untersucht werden, Nanocarrier-Systeme zu bilden. Diese Systeme können für die gezielte Medikamentenverabreichung eingesetzt werden, insbesondere in der Krebstherapie, wo Präzision und Wirksamkeit von entscheidender Bedeutung sind .
Wirkmechanismus
Target of Action
The primary target of 3-(1-Methylpiperidin-4-yl)propan-1-ol is the protein kinase Pim1 . Pim1 is a serine/threonine kinase involved in cell survival and proliferation .
Mode of Action
This compound acts as a potent and selective inhibitor of the protein kinase activity of Pim1 . It inhibits the phosphorylation of Pim1 at its optimal binding site .
Result of Action
The inhibition of Pim1 kinase activity by this compound leads to cellular apoptosis . It has been shown to inhibit the growth of human tumor cells in vivo, as well as inhibiting cell proliferation in vitro . It also has a strong inhibitory effect on the kinase activity of Pim2 in vitro .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively .
Biochemische Analyse
Biochemical Properties
3-(1-Methylpiperidin-4-yl)propan-1-ol plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. It interacts with enzymes such as Pim1 and Pim2, inhibiting their phosphorylation activity at optimal binding sites. This inhibition leads to cellular apoptosis and has been shown to inhibit the growth of human tumor cells in vivo and cell proliferation in vitro . The nature of these interactions involves binding to the active sites of the enzymes, preventing their normal function and leading to downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting key signaling pathways, leading to apoptosis in tumor cells. This compound affects cell signaling pathways by inhibiting the activity of Pim1 and Pim2 kinases, which are involved in cell survival and proliferation . Additionally, it impacts gene expression by downregulating genes associated with cell growth and survival, thereby altering cellular metabolism and promoting cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with protein kinases. It binds to the active sites of Pim1 and Pim2, inhibiting their kinase activity and preventing phosphorylation of target proteins . This inhibition disrupts the signaling pathways that promote cell survival and proliferation, leading to apoptosis. The compound also influences gene expression by modulating transcription factors and other regulatory proteins involved in cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been observed . These threshold effects indicate the importance of careful dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions These metabolic processes affect the compound’s bioavailability and activity, influencing its overall therapeutic potential
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its inhibitory effects on protein kinases. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity, which affect its accumulation and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. It is primarily localized to the cytoplasm, where it interacts with protein kinases and other regulatory proteins . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its inhibitory effects on cellular processes.
Eigenschaften
IUPAC Name |
3-(1-methylpiperidin-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-10-6-4-9(5-7-10)3-2-8-11/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRYQOHCDCTGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573862 | |
| Record name | 3-(1-Methylpiperidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7037-30-1 | |
| Record name | 3-(1-Methylpiperidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Adenosine, 2'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1602180.png)










